5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one
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Overview
Description
5-Bromo-1-methoxy[1,1’-biphenyl]-2(1H)-one is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a bromine atom and a methoxy group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methoxy[1,1’-biphenyl]-2(1H)-one typically involves the bromination of a methoxy-substituted biphenyl precursor. One common method involves the acetylation of o-methoxyphenol using acetic anhydride, followed by bromination with bromine under the catalysis of iron powder, and finally deacetylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methoxy[1,1’-biphenyl]-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized biphenyl compounds.
Scientific Research Applications
5-Bromo-1-methoxy[1,1’-biphenyl]-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-1-methoxy[1,1’-biphenyl]-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxyphenol
- 4’-Methoxy-[1,1’-biphenyl]-4-yl
- 5,5′′-bis (4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene
Uniqueness
5-Bromo-1-methoxy[1,1’-biphenyl]-2(1H)-one is unique due to the specific positioning of the bromine and methoxy groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
189166-55-0 |
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Molecular Formula |
C13H11BrO2 |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
4-bromo-6-methoxy-6-phenylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H11BrO2/c1-16-13(10-5-3-2-4-6-10)9-11(14)7-8-12(13)15/h2-9H,1H3 |
InChI Key |
HZXZMTJTIQFXPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C=C(C=CC1=O)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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